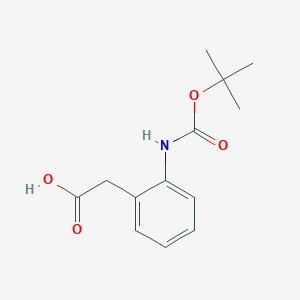

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

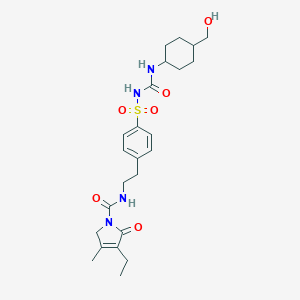

This compound is a 4-aryl piperidine useful as a semi-flexible linker in PROTAC development for targeted protein degradation . Its molecular formula is C18H25NO4 and its molecular weight is 319.4 g/mol.

Synthesis Analysis

The synthesis pathway for this compound involves the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone followed by deprotection and decarboxylation. Another method involves hydrogenation of (2-nitrophenyl)acetic acid in the presence of 3% palladium-on-carbon black .Molecular Structure Analysis

The molecular structure of this compound is represented by the linear formula C13H17NO4 . It belongs to the class of organic compounds known as gamma amino acids and derivatives .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound include the reaction of tert-butoxycarbonyl-4-piperidone with 2-bromoacetophenone in the presence of sodium hydroxide. The tert-butoxycarbonyl protecting group is then removed using hydrochloric acid.Physical And Chemical Properties Analysis

This compound has a molecular weight of 251.28 and is usually 97% pure . It is a solid at room temperature and should be stored sealed in dry conditions at 2-8°C . Its water solubility is 0.838 mg/ml .科学的研究の応用

Chemical Chaperones and Metabolic Regulation

Chemical chaperones like Boc-AA derivatives have been shown to alleviate endoplasmic reticulum (ER) stress in cells and whole organisms. This property is particularly relevant in the context of obesity, insulin resistance, and type 2 diabetes. For instance, compounds similar to Boc-AA have been used to normalize hyperglycemia, restore systemic insulin sensitivity, resolve fatty liver disease, and enhance insulin action across various tissues, demonstrating their potential as antidiabetic modalities (Özcan et al., 2006).

Enzyme Inhibition for Therapeutic Applications

Boc-AA derivatives have been explored as inhibitors for specific enzymes, showing significant promise in the treatment of conditions like glaucoma. For example, sulfonamide derivatives incorporating Boc-AA moieties have been synthesized and shown to effectively inhibit carbonic anhydrase isozymes involved in aqueous humour secretion within the eye. These compounds have demonstrated strong and long-lasting intraocular pressure-lowering effects in animal models, highlighting their potential as topical antiglaucoma agents (Supuran et al., 2000).

Anticonvulsant and Neuropathic Pain Protection

Research into primary amino acid derivatives, including those related to Boc-AA, has identified compounds with potent anticonvulsant and neuropathic pain protection activities. These studies have advanced our understanding of functionalized amino acids (FAAs) and their derivatives, offering new insights into their mechanisms of action and potential therapeutic applications (King et al., 2011).

Anti-inflammatory and Analgesic Effects

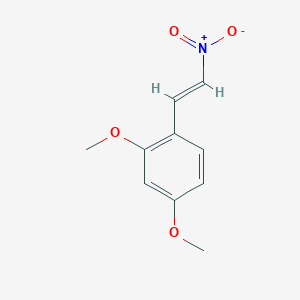

Compounds structurally related to Boc-AA have been investigated for their anti-inflammatory and analgesic properties. For instance, vanillic acid, an oxidized form of vanillin and structurally similar to Boc-AA, has been found to inhibit inflammatory pain by suppressing neutrophil recruitment, oxidative stress, cytokine production, and NFκB activation in mice models. This research underscores the potential of Boc-AA derivatives in developing new anti-inflammatory and analgesic drugs (Calixto-Campos et al., 2015).

Safety And Hazards

将来の方向性

While specific future directions for this compound are not explicitly mentioned in the search results, it is noted that it is a useful research compound and is used in the development of PROTACs for targeted protein degradation . This suggests potential applications in the field of drug discovery and development.

特性

IUPAC Name |

2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-13(2,3)18-12(17)14-10-7-5-4-6-9(10)8-11(15)16/h4-7H,8H2,1-3H3,(H,14,17)(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURUSGMMMFSWDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=CC=C1CC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10591494 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2-((tert-Butoxycarbonyl)amino)phenyl)acetic acid | |

CAS RN |

135807-51-1 |

Source

|

| Record name | {2-[(tert-Butoxycarbonyl)amino]phenyl}acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10591494 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-{[(tert-butoxy)carbonyl]amino}phenyl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

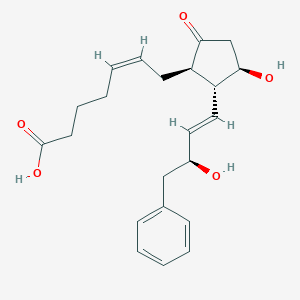

![[4-[(4-acetamidobenzoyl)amino]phenyl] (Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3R)-3-hydroxy-4,4-dimethyloct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B158844.png)